3-Hydroxypropanal

Vue d'ensemble

Description

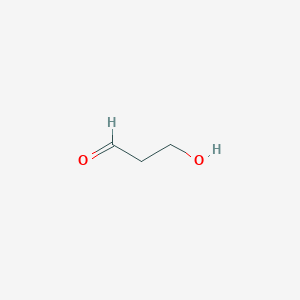

La réutérine, également connue sous le nom de 3-hydroxypropionaldéhyde, est un composé organique de formule HOCH₂CH₂CHO. Il s'agit d'une molécule bifonctionnelle contenant à la fois des groupes fonctionnels hydroxy et aldéhyde. Le nom « réutérine » est dérivé de la bactérie Lactobacillus reuteri, qui produit le composé par biosynthèse à partir du glycérol en tant qu'agent antimicrobien à large spectre .

Applications De Recherche Scientifique

Reuterin has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various chemicals.

Industry: Applied in the food industry as a natural preservative to extend the shelf life of products.

Mécanisme D'action

Target of Action

3-Hydroxypropanal (3-HPA) primarily targets the hydrogenation process in chemical reactions . It is used as a substrate in the hydrogenation process to produce 1,3-propanediol (1,3-PDO) . The catalysts used in this process, such as Ru/SiO2, Ni/SiO2, and Ru–Ni/SiO2, play a crucial role in the hydrogenation of 3-HPA .

Mode of Action

3-HPA interacts with its targets through a hydrogenation process . This interaction results in the conversion of 3-HPA to 1,3-PDO .

Biochemical Pathways

3-HPA is involved in the hydrogenation pathway that leads to the production of 1,3-PDO . This pathway is significant in the chemical industry, particularly in the production of polytrimethylene terephthalate (PTT) . The hydrogenation of 3-HPA could be conducted under relatively warm reaction conditions and provides a very high yield of 1,3-PDO .

Result of Action

The result of 3-HPA’s action is the production of 1,3-PDO . This compound is an important organic intermediate in chemical industries and has found versatile applications in fields such as resins, adhesives, solvents, cosmetics, detergents, biocides, and feedstuffs . Most importantly, 1,3-PDO is the key raw material for the manufacture of PTT .

Analyse Biochimique

Biochemical Properties

3-Hydroxypropanal plays a significant role in biochemical reactions. It interacts with enzymes such as coenzyme B12-dependent glycerol dehydratase and diol dehydratase, which catalyze the dehydration of 1,2-diols to the corresponding aldehyde . In the case of this compound, glycerol is converted into this compound .

Cellular Effects

This compound has been found to have antimicrobial activity against food-borne pathogens and spoilage bacteria . It is produced by Lactobacillus reuteri, a probiotic used in the health care of humans and animals . The compound forms a dynamic, multi-component system used in food preservation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from glycerol in one enzymatic step . This conversion is facilitated by the enzyme glycerol dehydratase, which is dependent on coenzyme B12 . The compound can also spontaneously convert to acrolein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the degradation of this compound to acrolein is greater at high temperatures, and there is little degradation when this compound is maintained at 4 °C for 4 weeks .

Metabolic Pathways

This compound is involved in the metabolism of glycerol to 1,3-propanediol, catalyzed by the coenzyme B12-dependent glycerol dehydratase . This metabolic pathway exists for converting glycerol, a by-product of biodiesel production, into this compound .

Transport and Distribution

It is known that the compound is produced from glycerol in a single enzymatic step .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La réutérine est formée par la condensation de l'acétaldéhyde et du formaldéhyde. Cette réaction, lorsqu'elle est réalisée en phase gazeuse, était à la base d'une voie industrielle vers l'acroléine, qui est maintenant obsolète . La réaction peut être représentée comme suit : [ \text{CH}3\text{CHO} + \text{CH}_2\text{O} \rightarrow \text{HOCH}_2\text{CH}_2\text{CHO} ] [ \text{HOCH}_2\text{CH}_2\text{CHO} \rightarrow \text{CH}_2=\text{CHCHO} + \text{H}_2\text{O} ]

Méthodes de production industrielle

La réutérine est produite industriellement comme intermédiaire dans la production du pentaérythritol. La production implique la fermentation du glycérol par Lactobacillus reuteri en conditions anaérobies, où l'enzyme glycérol déshydratase facilite la conversion du glycérol en réutérine en éliminant les molécules d'eau {_svg_3}.

Analyse Des Réactions Chimiques

Types de réactions

La réutérine subit diverses réactions chimiques, notamment :

Oxydation : La réutérine peut être oxydée pour former de l'acide 3-hydroxypropionique.

Réduction : L'hydrogénation de la réutérine donne du 1,3-propanediol.

Substitution : La réutérine peut réagir avec les nucléophiles en raison de la présence du groupe aldéhyde.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L'hydrogénation nécessite généralement un catalyseur tel que le palladium sur carbone.

Substitution : Les nucléophiles tels que les amines et les thiols peuvent réagir avec le groupe aldéhyde dans des conditions douces.

Principaux produits formés

Oxydation : Acide 3-hydroxypropionique.

Réduction : 1,3-propanediol.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

La réutérine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme intermédiaire dans la synthèse de divers produits chimiques.

Mécanisme d'action

La réutérine exerce ses effets antimicrobiens en perturbant l'intégrité de la membrane cellulaire des micro-organismes nocifs. Elle provoque une dépolarisation de la membrane, entraînant une fuite du contenu cellulaire et finalement la mort cellulaire . La réutérine affecte également le métabolisme des lipides et des acides aminés, entraînant des troubles du métabolisme énergétique et la mort cellulaire .

Comparaison Avec Des Composés Similaires

La réutérine est unique en raison de ses groupes fonctionnels doubles (hydroxy et aldéhyde) et de son activité antimicrobienne à large spectre. Les composés similaires comprennent :

Acroléine : Un composé apparenté formé par la déshydratation de la réutérine.

Acide 3-hydroxypropionique : Un produit d'oxydation de la réutérine.

1,3-Propanediol : Un produit de réduction de la réutérine.

La réutérine se distingue par sa capacité à inhiber une large gamme de micro-organismes nocifs sans affecter négativement les bactéries intestinales bénéfiques .

Propriétés

IUPAC Name |

3-hydroxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c4-2-1-3-5/h2,5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXKFZDCRYJKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062199 | |

| Record name | Reuterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxypropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2134-29-4 | |

| Record name | Reuterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reuterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRACRYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5F79YAO6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxypropanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-hydroxypropanal (3-HPA) formed in the atmosphere?

A1: 3-HPA can be generated in the atmosphere as a secondary product from the oxidation of volatile organic compounds (VOCs) emitted by vegetation. For example, the oxidation of cis-3-hexen-1-ol by OH radicals leads to the formation of 3-HPA. []

Q2: What is the atmospheric fate of 3-HPA?

A2: 3-HPA is highly reactive in the atmosphere and can undergo further reactions, including hydration and oligomerization, leading to the formation of secondary organic aerosol (SOA). [] Its high reactivity is attributed to the presence of both an aldehyde and a hydroxyl group. []

Q3: How does the reactivity of 3-HPA compare to other similar compounds?

A3: Studies suggest that the presence of an acetate group, like in cis-3-hexenylacetate, can inhibit oligomer formation and result in lower SOA yields compared to 3-HPA. This highlights the importance of the hydroxyl group in 3-HPA's reactivity. []

Q4: What is the molecular formula and weight of 3-HPA?

A4: The molecular formula of 3-HPA is C3H6O2, and its molecular weight is 74.08 g/mol. []

Q5: Can you describe the conformational preference of 3-HPA?

A5: DFT calculations reveal that the most stable conformation of 3-HPA is the “eclipsed” conformation, which is stabilized by an intramolecular hydrogen bond. []

Q6: What are some methods for synthesizing 3-HPA?

A6: 3-HPA can be synthesized via several routes, including:

- Aldol condensation: 3-HPA can be produced via aldol condensation of formaldehyde and acetaldehyde using enzymes like deoxyribose-5-phosphate aldolase from Thermotoga maritima (DERATma). []

- Hydrogenation of acrolein: Acrolein can be hydrated to 3-HPA using specific catalysts, followed by further hydrogenation to produce 1,3-propanediol. []

Q7: What is the role of 3-HPA in the production of 1,3-propanediol (1,3-PDO)?

A7: 3-HPA is a crucial intermediate in the production of 1,3-PDO from glycerol. Several pathways exist, including:

- Dehydration-hydrogenation: Glycerol is first dehydrated to 3-HPA, followed by catalytic hydrogenation to yield 1,3-PDO. Various catalysts, including Ni-based catalysts, have been investigated for this process. [, , , , , ]

- Gas-phase hydrogenolysis: This method uses a fluidized bed reactor with a Pt/WO3/Al2O3 catalyst to convert glycerol to 1,3-PDO via 3-HPA as an intermediate. [, ]

Q8: How does the choice of catalyst affect the selectivity of glycerol conversion to 1,3-PDO?

A8: The type of catalyst used significantly impacts the selectivity towards 1,2-PDO or 1,3-PDO. For instance, Cu-ZnO/Al2O3 catalysts favor 1,2-PDO production due to their acidity and the influence of Cu metal ions. [, ] In contrast, Ni-based catalysts, especially when modified with Ru or Cu and V, show enhanced selectivity towards 1,3-PDO. [, ]

Q9: What is the biological significance of 3-HPA?

A9: 3-HPA is a component of the antimicrobial substance reuterin, produced by some Lactobacillus species. [, ] It plays a role in the anaerobic metabolism of glycerol by certain gut microorganisms. [, ]

Q10: How does glycerol metabolism by gut microbiota vary between individuals?

A10: Studies on human fecal microbiota have shown individual variations in glycerol metabolism. Some individuals exhibit rapid conversion to 1,3-PDO and acetate, while others show slower metabolism, leading to higher propionate levels. These differences are linked to variations in the gut microbial community composition. []

Q11: What is the potential impact of 3-HPA on the gut microbiome?

A11: The conversion of glycerol to 1,3-PDO via 3-HPA is a reductive process and may act as a hydrogen sink in the gut. This can impact hydrogen-consuming processes within the gut, suggesting a potential role for glycerol in modulating gut microbial fermentation. []

Q12: What is the relevance of 3-HPA in cancer treatment?

A12: 3-HPA was recently identified as a key metabolite of the anticancer drug cyclophosphamide (CP). [] It acts as a proapoptotic aldehyde and contributes to the drug's efficacy. [, ]

Q13: Can the understanding of 3-HPA's role in CP activity lead to the development of more effective treatments?

A14: Research suggests that modifying the structure of CP while retaining the aldophosphamide core and leveraging the proapoptotic effects of 3-HPA can potentially lead to the development of more effective and less toxic oxazaphosphorine cytostatics. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate](/img/structure/B37087.png)

![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)